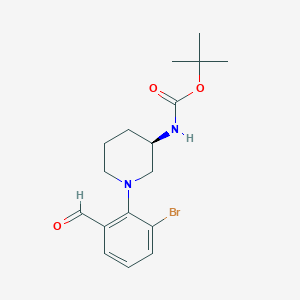

(R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate

CAS No.: 1204176-24-8

Cat. No.: VC2683537

Molecular Formula: C17H23BrN2O3

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204176-24-8 |

|---|---|

| Molecular Formula | C17H23BrN2O3 |

| Molecular Weight | 383.3 g/mol |

| IUPAC Name | tert-butyl N-[(3R)-1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-13-7-5-9-20(10-13)15-12(11-21)6-4-8-14(15)18/h4,6,8,11,13H,5,7,9-10H2,1-3H3,(H,19,22)/t13-/m1/s1 |

| Standard InChI Key | CAHSFWYLIXESSJ-CYBMUJFWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=C(C=CC=C2Br)C=O |

| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2Br)C=O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2Br)C=O |

Introduction

(R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate is a complex organic compound with a specific stereochemistry, indicated by the "R" configuration. It belongs to the class of carbamates, which are derivatives of carbamic acid. The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a 2-bromo-6-formylphenyl group. This compound is of interest in organic synthesis due to its potential applications in pharmaceuticals and other chemical industries.

Synthesis and Preparation

The synthesis of (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate typically involves the reaction of a piperidine derivative with a carbamate-forming reagent. The specific steps may include the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 2-bromo-6-formylphenyl moiety through a suitable coupling reaction.

Applications and Potential Uses

While specific applications of (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. Carbamates are known for their role in drug development, particularly in the areas of neurology and oncology.

Future Directions:

-

Biological Activity Studies: Investigating the biological activity of (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate could reveal potential therapeutic applications.

-

Synthetic Methodology: Developing efficient and scalable synthesis methods for this compound would be beneficial for large-scale production.

-

Structural Modifications: Exploring structural analogs of this compound could lead to the discovery of new compounds with improved properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume